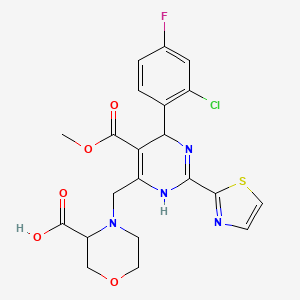

RO6889678

Description

The Role of HBV Capsid Assembly as a Critical Antiviral Target

The HBV capsid, formed by the self-assembly of Hepatitis B core protein (HBc) dimers, is a multifunctional structure essential for several key steps in the viral life cycle. nih.govmdpi.complos.org The capsid encapsulates the pregenomic RNA (pgRNA) and the viral polymerase, forming the nucleocapsid where reverse transcription occurs. mdpi.complos.orgmdpi.com It is also involved in intracellular trafficking, nuclear import of the viral genome, and envelopment for progeny virion production. mdpi.complos.org The dynamic nature of capsid assembly and disassembly, regulated by interactions between HBc subunits, makes the core protein an attractive target for antiviral intervention. nih.govmdpi.comnih.gov Small molecules that modulate capsid assembly, known as capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs), can disrupt the proper formation of functional capsids, leading to the production of aberrant or empty particles incapable of producing infectious virions. nih.govnih.govasm.orgnih.gov This mechanism offers a distinct approach compared to NUCs, potentially impacting multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and even potentially the formation or replenishment of cccDNA. tandfonline.comnih.govnih.gov

Conceptual Framework of RO6889678 as a Novel HBV Capsid Inhibitor

This compound is a chemical compound that has been investigated as a novel inhibitor of HBV replication, specifically targeting the HBV capsid assembly process. patsnap.comnih.gov As a capsid assembly modulator, this compound is designed to interact with the HBV core protein, interfering with its ability to assemble into functional nucleocapsids. nih.govpatsnap.com This interference can lead to the formation of misassembled or non-infectious particles, thereby inhibiting viral replication. nih.govnih.gov The conceptual framework behind using compounds like this compound is to directly target a crucial structural component and process in the HBV life cycle that is distinct from the target of currently approved NUCs. tandfonline.comnih.gov By modulating capsid assembly, this compound aims to reduce the production of new virions and potentially impact the pool of replication-competent templates within the cell. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H20ClFN4O5S |

|---|---|

Molecular Weight |

494.9 g/mol |

IUPAC Name |

4-[[4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid |

InChI |

InChI=1S/C21H20ClFN4O5S/c1-31-21(30)16-14(9-27-5-6-32-10-15(27)20(28)29)25-18(19-24-4-7-33-19)26-17(16)12-3-2-11(23)8-13(12)22/h2-4,7-8,15,17H,5-6,9-10H2,1H3,(H,25,26)(H,28,29) |

InChI Key |

QJLRUAVQNXTCMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOCC4C(=O)O |

Origin of Product |

United States |

Research Findings on Ro6889678

Identification and Characterization of the Primary Molecular Target: HBV Capsid Protein

The primary molecular target of this compound is the Hepatitis B virus capsid protein (HBc). hodoodo.comuni.lu HBc is a crucial structural component of the viral nucleocapsid, which encapsidates the viral genome and plays multiple roles throughout the HBV life cycle, including RNA packaging, DNA synthesis, and viral maturation. mdpi.comnih.govplos.orgmdpi.com this compound is classified as a capsid assembly modulator (CAM), a class of small molecules that target HBc to inhibit viral replication. patsnap.commdpi.comnih.govresearchgate.net

Mechanistic Insights into Allosteric Modulation of Capsid Assembly

This compound functions as an allosteric modulator of HBV capsid assembly. patsnap.comuni.lunih.gov Allosteric modulation involves binding to a site distinct from the active site, inducing conformational changes that affect protein function. In the case of this compound, it binds to a hydrophobic pocket located at the dimer-dimer interface of the HBc protein. mdpi.comnih.govplos.org This binding event does not directly block the active site but rather influences the dynamic assembly process of the capsid. mdpi.comnih.gov

Pathways Leading to Aberrant Capsid Particle Formation

The allosteric modulation by this compound diverts the normal capsid assembly pathway towards the formation of defective particles. mdpi.comuni.lunih.gov Depending on the specific CAM, this can lead to the formation of morphologically normal capsids that are devoid of genetic material (empty capsids) or the formation of large, non-icosahedral, aberrant structures such as aggregates or irregular polymers. mdpi.comnih.govplos.orgplos.orgresearchgate.net This misdirection of assembly prevents the proper encapsidation of the pregenomic RNA (pgRNA)-polymerase complex, a crucial step for viral replication and the synthesis of viral DNA. mdpi.comnih.govmdpi.complos.org Electron microscopy studies have been used to distinguish between these different types of aberrant structures induced by various CAMs. researchgate.net

Quantitative Analysis of Molecular Binding and Conformational Dynamics

Understanding the precise molecular interactions and the resulting conformational changes is essential for elucidating the mechanism of this compound. uni.lu

Biophysical Assessment of Binding Affinities

Biophysical methods are employed to quantitatively assess the binding affinity of this compound to the HBV capsid protein or its components. Techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) can be used to determine binding constants (e.g., KD) and kinetic rates, providing insights into the strength and nature of the interaction. sygnaturediscovery.comnih.govalteritytherapeutics.comfidabio.com While specific binding affinity data for this compound from the provided sources are limited to descriptions of its potency as a capsid formation inhibitor hodoodo.commedchemexpress.com, the principle involves measuring the interaction between the compound and the target protein.

Comprehensive in Vitro Pharmacological and Metabolic Characterization of Ro6889678

Advanced Hepatic Cell Culture Models for Drug Disposition Studies

Long-term in vitro liver models are extensively utilized for predicting human hepatic metabolic clearance, enzyme phenotyping, and induction studies. nih.gov These models allow for the assessment of metabolism, active transport, drug-drug interactions, and enzyme induction in both healthy and diseased states, such as hepatitis B virus (HBV) infection. nih.gov

Application of Long-Term Primary Hepatocyte Cocultures (e.g., HEPATOPAC®)

The HEPATOPAC® model is a bioengineered coculture of primary hepatocytes and 3T3 murine fibroblasts designed to maintain liver-specific functions for several weeks, mimicking the in vivo liver environment. bioivt.com This platform enables accurate assessments of drug disposition, safety, and efficacy. bioivt.com Studies using long-term hepatocyte cultures, including the HepatoPac system, have demonstrated their potential to deliver multiple diverse ADME readouts and illustrate the interplay of different processes like active transport, metabolism, and induction on drug disposition. researchgate.netresearchgate.net The HepatoPac model has shown consistent and higher induction of CYP2C enzymes compared to monocultures. researchgate.net The EC50 of Rifampin for CYP3A4 and CYP2C9 in HepatoPac™ was up to 10-fold lower than in monocultures, correlating well with clinical drug interaction studies. researchgate.net

Utilizing HBV-Infected In Vitro Systems for Disease-Relevant Context

In vitro pharmacokinetic studies using HBV-infected HepatoPac cocultures have been evaluated to explore the pharmacokinetics of novel drugs in a disease-relevant context. nih.govpatsnap.comresearchgate.net This allows for the assessment of drug disposition in healthy and diseased states within a single test system. nih.govpatsnap.com

Investigation of Hepatic Metabolic Pathways and Enzyme Phenotyping

Biotransformation, primarily occurring in the liver within hepatocytes, involves a series of enzymatic reactions that alter the chemical structures of substances. nih.gov These processes are categorized into Phase I, Phase II, and Phase III reactions. nih.gov

Role of Cytochrome P450 Isoforms (e.g., CYP3A4) in Biotransformation

RO6889678 is metabolized, in part, by CYP3A4-mediated oxidation. medchemexpress.comfelixbio.cnmedchemexpress.euglpbio.com The cytochrome P450 system, mainly located in the endoplasmic reticulum of hepatocytes, is primarily responsible for Phase I reactions. nih.gov If the CYP450 system is inhibited, drug levels may increase, while induction can lead to decreased drug levels. nih.gov this compound has also shown an intracellular enrichment in hepatocytes. nih.govresearchgate.netresearchgate.netresearchgate.netscience.govbio-equip.comresearchgate.nettargetmol.comresearchgate.netscience.govscience.gov

Contribution of UDP-Glucuronosyltransferases (e.g., UGT1A1, UGT1A3) to Conjugation

In addition to oxidation, this compound undergoes direct glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT1A1. medchemexpress.comfelixbio.cnresearchgate.netmedchemexpress.eutargetmol.commedchemexpress.eumedchemexpress.comtargetmol.commedchemexpress.com Phase II reactions, such as glucuronidation, conjugate endogenous hydrophilic groups to compounds, forming water-soluble products that can be excreted. nih.gov

Characterization of Enzyme Induction Potential

This compound is identified as a potent inducer of CYP3A4 and coregulated proteins in human hepatocytes. medchemexpress.comfelixbio.cnresearchgate.netmedchemexpress.euglpbio.commedchemexpress.comabmole.com The induction potential of this compound on CYP enzymes and transporters has been assessed in in vitro models. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net Studies involving co-treatment with ritonavir (B1064) revealed a complex drug-drug interaction profile, including concurrent CYP inhibition and moderate UGT induction. nih.govresearchgate.netpatsnap.comresearchgate.net

In Vitro Hepatic Disposition Parameters of this compound

| Parameter | Value (µL/min/mg protein) | Model Used |

| Apparent Intrinsic Clearance | 5.2 | Hepatocytes |

| Uptake Clearance | 2.6 | Hepatocytes |

| Biliary Clearance | 1.6 | Hepatocytes |

| Intracellular Enrichment | 78-fold | Hepatocytes |

Data derived from in vitro studies. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govbio-equip.comresearchgate.nettargetmol.comresearchgate.netscience.govscience.gov

Key Metabolic Enzymes Involved in this compound Biotransformation

| Enzyme Class | Specific Isoforms Involved | Role in Metabolism |

| Cytochrome P450 (CYP) | CYP3A4 | Oxidation |

| UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A3 | Direct Glucuronidation |

Based on in vitro metabolism studies. medchemexpress.comfelixbio.cnresearchgate.netmedchemexpress.euglpbio.comtargetmol.commedchemexpress.eumedchemexpress.comtargetmol.commedchemexpress.comabmole.com

Enzyme Induction Potential of this compound

| Enzyme/Protein | Induction Potential in Human Hepatocytes |

| CYP3A4 | Potent Inducer |

| Coregulated Proteins | Induced |

| UGTs | Moderate Induction (observed with ritonavir co-treatment) nih.govresearchgate.netpatsnap.comresearchgate.net |

Impact on CYP3A4 Expression and Activity in Human Hepatocytes

In human hepatocytes, this compound has been identified as a potent inducer of CYP3A4. researchgate.netmedchemexpress.commedkoo.comfelixbio.cnmedchemexpress.com This induction potential extends to other coregulated proteins in these cells. medchemexpress.commedkoo.comfelixbio.cn The ability of a compound to induce CYP3A4 is a critical factor in assessing its potential to cause pharmacokinetic drug-drug interactions, as CYP3A4 is a major enzyme involved in the metabolism of a large number of therapeutic drugs. mdpi.commdpi.com

Modulation of Other Drug-Metabolizing Enzymes and Transporters

Beyond its significant impact on CYP3A4, this compound is also subject to metabolism by other enzymatic pathways. It undergoes metabolism through a combination of CYP3A4-mediated oxidation and direct glucuronidation primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT1A1. researchgate.netmedchemexpress.commedchemexpress.com

In terms of transporter interactions, in vitro studies have shown that this compound is a substrate of the efflux transporter ABCG2 (BCRP). researchgate.net However, it was not found to be a substrate for ABCB1 (P-gp). researchgate.net Furthermore, this compound demonstrated active uptake mediated by OATP transporters. researchgate.net Quantitative assessment in hepatocytes revealed an apparent intrinsic clearance of 5.2 µL/min per mg protein, with uptake and biliary clearances measured at 2.6 and 1.6 µL/min per mg protein, respectively. researchgate.netnih.govresearchgate.net An intracellular enrichment of 78-fold in hepatocytes was also observed. researchgate.netnih.govresearchgate.net

The modulation of other drug-metabolizing enzymes and transporters by this compound contributes to its complex ADME profile and is important for predicting its disposition and potential interactions with co-administered drugs that are substrates for these enzymes or transporters.

Assessment of In Vitro Drug-Drug Interaction (DDI) Mechanisms

The potential for this compound to be involved in drug-drug interactions has been evaluated using in vitro methods, including long-term liver models. researchgate.netpatsnap.comnih.govresearchgate.net These studies aim to understand how this compound might alter the pharmacokinetics of other drugs when administered concurrently. Pharmacokinetic DDIs can arise when a drug affects the absorption, transport, metabolism, or excretion of another agent, potentially leading to altered drug concentrations and effects. mdpi.comnih.gov

Evaluation of Combined Inhibition and Induction Effects on Metabolic Enzymes

Studies investigating the DDI potential of this compound have explored its effects on metabolic enzymes, including both induction and potential inhibition. Co-treatment studies, such as those involving ritonavir, a known potent CYP inhibitor, have revealed complex interactions. researchgate.netpatsnap.comnih.govresearchgate.net In the presence of ritonavir, a concurrent CYP inhibition (attributed to ritonavir) and moderate UGT induction (attributed to this compound) were observed. researchgate.netpatsnap.comnih.govresearchgate.net This highlights that a single compound like this compound can exhibit both inductive effects on certain enzymes (like CYP3A4 and moderately UGTs) and be subject to inhibition by co-administered agents, leading to intricate DDI scenarios.

Here is a summary of the observed metabolic pathways and transporters involved:

| Enzyme/Transporter | Role with this compound |

| CYP3A4 | Metabolism (oxidation), Potent Induction |

| UGT1A3 | Metabolism (glucuronidation) |

| UGT1A1 | Metabolism (glucuronidation) |

| ABCG2 (BCRP) | Substrate (efflux) |

| ABCB1 (P-gp) | Not a substrate |

| OATP Transporters | Active uptake |

| UGT Enzymes (overall) | Moderate Induction (observed in co-treatment) |

Interplay with Co-administered Agents in Hepatic Systems

The interplay between this compound and co-administered agents in hepatic systems is critical for predicting clinical outcomes. The use of in vitro hepatic models, such as HepatoPac co-cultures, allows for the assessment of these complex interactions under conditions that mimic the in vivo hepatic environment. researchgate.netpatsnap.comnih.govresearchgate.net The study involving co-treatment with ritonavir exemplifies this, demonstrating how this compound's inductive effects on UGTs can occur simultaneously with the inhibitory effects of a co-administered drug on CYPs. researchgate.netpatsnap.comnih.govresearchgate.net Such in vitro assessments provide valuable data for predicting potential pharmacokinetic alterations of this compound or co-administered drugs in a clinical setting and are important for informing physiologically based pharmacokinetic (PBPK) modeling. researchgate.netpatsnap.comnih.gov

Structure Activity Relationship Sar Studies for Optimized Ro6889678 Derivatives

Strategic Chemical Modifications within Heteroaryldihydropyrimidine (HAP) Class Scaffolds

RO6889678 belongs to the heteroaryldihydropyrimidine (HAP) class of compounds, which act as allosteric modulators of the HBV core protein (Cp), inducing the formation of non-functional or aberrant capsids. nih.govnih.gov A key strategy in optimizing HAP derivatives has been the targeted modification of the dihydropyrimidine core.

One significant challenge identified with early HAP compounds, such as the clinical candidate GLS4, was rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov This led to low blood concentrations, necessitating co-administration with a metabolic inhibitor like ritonavir (B1064). To address this, subsequent research focused on structural modifications to enhance metabolic stability. A successful approach involved introducing carboxyl and hydrophobic groups at the C6 position of the dihydropyrimidine core. nih.gov This strategy aimed to create derivatives with improved drug-like properties while maintaining potent antiviral activity. By rationally designing these modifications based on structural biology insights, researchers were able to develop new classes of HAP derivatives with significantly improved metabolic profiles. nih.gov

Elucidation of Structural Determinants for HBV Capsid Inhibition Potency

The potency of HAP derivatives is intrinsically linked to their ability to bind effectively to a hydrophobic pocket at the interface between HBV core protein dimers. nih.govnih.gov SAR studies have been crucial in identifying the key structural features that govern this interaction and drive potent inhibition of capsid assembly.

The binding is primarily driven by non-polar, hydrophobic interactions. nih.govnih.gov Computational studies have highlighted that hydrogen bond interactions, particularly with the residue Trp102, are also important for stabilizing the compound within the binding pocket. nih.gov

Systematic modifications of the HAP scaffold have provided clear insights into the determinants of antiviral activity. For instance, in a series of 2-phenylacetic acid derivatives of the HAP core, the nature and position of substituents on the phenyl ring significantly impacted the potency against HBV DNA replication. The data below illustrates the SAR for a selection of these compounds.

| Compound | Modification (Substituent on Phenyl Ring) | Anti-HBV Activity (EC50, µM) |

|---|---|---|

| 6a-1 | 4-F | 0.089 |

| 6a-2 | 4-Cl | 0.024 |

| 6a-3 | 4-Br | 0.038 |

| 6a-8 | 3-F | 0.046 |

| 6a-9 | 3-Cl | 0.032 |

| 6a-13 | 2-F | 0.14 |

| 6a-14 | 2-Cl | 0.12 |

| 6a-25 | 2,4-di-Cl | 0.020 |

Data sourced from a study on carboxyl-containing heteroaryldihydropyrimidine derivatives. nih.gov The EC50 value represents the concentration required to inhibit 50% of HBV DNA replication.

As the table shows, halogen substitutions on the phenyl ring were generally well-tolerated, with chloro-substitutions often yielding high potency. The position of the substituent was also critical; for example, substitutions at the 4-position (para) and 3-position (meta) tended to result in greater potency than those at the 2-position (ortho). The compound 6a-25, with a 2,4-dichloro substitution, demonstrated particularly high potency. nih.gov

Differential SAR for Therapeutic Activity versus Metabolic Induction Liability

A significant hurdle in drug development is balancing therapeutic efficacy with a favorable safety profile, including minimizing unwanted drug-drug interactions. A major cause of such interactions is the induction of drug-metabolizing enzymes, particularly CYP3A4, which is regulated by the pregnane X receptor (PXR). nih.govnih.gov Activation of PXR by a drug can increase the metabolism of co-administered medications. pharmgkb.org

The lead HAP compound, GLS4, demonstrated a liability for metabolic induction. nih.gov The SAR strategy for subsequent derivatives therefore focused on decoupling the potent anti-HBV activity from this metabolic liability. By introducing a carboxyl group at the C6 position, researchers successfully developed compounds like 6a-25, which not only retained high antiviral potency (EC50 = 0.020 µM) but also showed significantly improved metabolic stability in liver microsomes (t1/2 = 108.2 min). nih.govkuleuven.be This modification successfully mitigated the metabolic instability of the parent compound, demonstrating a differential SAR where structural changes could selectively reduce metabolic liability without compromising the desired therapeutic effect. This approach reduces the risk of drug-drug interactions and obviates the need for metabolic boosters. nih.gov

Application of Computational Chemistry in SAR Guided Design

Computational chemistry has become an indispensable tool in the design and optimization of HAP derivatives. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations have provided profound insights into the binding mechanism of these inhibitors with the HBV capsid protein. nih.govnih.gov

These computational methods allow for the visualization and analysis of interactions at the atomic level. For example, modeling has been used to understand how HAP compounds bind to the hydrophobic pocket at the dimer-dimer interface, accelerating the kinetics of capsid assembly. nih.govnih.gov MD simulations have been employed to study the entire process of capsid assembly and disassembly, offering a detailed understanding of the mechanism of action for these modulators. biorxiv.orgdrugtargetreview.com

Preclinical Pharmacokinetic Modeling and Translational Prediction

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) models are mechanistic models that integrate physiological parameters, physicochemical drug properties, and biochemical processes to simulate the time course of drug concentrations in various tissues and plasma. esmed.org The development of PBPK models for RO6889678 has been essential for understanding its disposition. These models are built upon a framework that describes the body as a system of interconnected compartments representing different organs and tissues, linked by blood flow. scienceopen.com

For this compound, the PBPK modeling approach has been utilized to integrate diverse preclinical data and predict human pharmacokinetics. researchgate.netresearchgate.net The complexity of this compound's ADME profile, including significant intracellular enrichment in hepatocytes and involvement of active transport, necessitated a robust modeling strategy. researchgate.netresearchgate.net PBPK models for this compound incorporated parameters derived from in vitro studies to mechanistically describe its behavior within the body. researchgate.netresearchgate.net The iterative process of PBPK model building involves data collection, mathematical representation, parametrization, extrapolation, and verification with in vitro and in vivo data. esmed.org

Integration of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Data for In Vivo Prediction

A key aspect of preclinical pharmacokinetic assessment for this compound has been the integration of in vitro ADME data to predict its in vivo behavior, a process known as in vitro to in vivo extrapolation (IVIVE). researchgate.netnih.govnih.govresearchgate.net This involves using data from in vitro systems, such as hepatocyte incubations, to inform parameters within the PBPK models. researchgate.net

This compound exhibits a complex ADME profile, including metabolism mediated by CYP3A4 and UGT1A3/UGT1A1 enzymes, as well as being a substrate for the transporter ABCG2 and actively taken up by OATP transporters. researchgate.net Studies using long-term hepatocyte co-cultures have been instrumental in assessing the interplay of these processes, including active transport, metabolism, and enzyme induction, enabling effective data integration for PBPK modeling and human PK prediction. researchgate.netresearchgate.net

Quantitative in vitro data, such as intrinsic clearance, uptake clearance, intracellular enrichment, plasma protein binding, and blood-to-plasma ratio, are crucial inputs for building and refining PBPK models for this compound. researchgate.net For instance, this compound showed a substantial intracellular enrichment of 78-fold in hepatocytes. researchgate.netresearchgate.net Its apparent intrinsic clearance was determined to be 5.2 μL min⁻¹mg⁻¹ protein, with uptake and biliary clearances of 2.6 and 1.6 μL min⁻¹mg⁻¹ protein, respectively. researchgate.netresearchgate.net These in vitro parameters, when incorporated into a PBPK model, allowed for the simulation of oral human pharmacokinetic profiles. researchgate.netresearchgate.net

The integration of these in vitro data points into PBPK models allows for the prediction of tissue-level concentrations and the estimation of administered doses needed to achieve specific concentrations in vivo. nih.gov This approach accounts for ADME processes that are not present in vitro, providing a more physiologically relevant context for interpreting in vitro findings. nih.gov

The following table summarizes some key in vitro ADME parameters reported for this compound:

| Parameter | Value | Source |

| Intracellular Enrichment | 78-fold in hepatocytes | researchgate.netresearchgate.net |

| Apparent Intrinsic Clearance | 5.2 μL min⁻¹mg⁻¹ protein (hepatocytes) | researchgate.netresearchgate.net |

| Uptake Clearance | 2.6 μL min⁻¹mg⁻¹ protein (hepatocytes) | researchgate.netresearchgate.netresearchgate.net |

| Biliary Clearance | 1.6 μL min⁻¹mg⁻¹ protein (hepatocytes) | researchgate.netresearchgate.net |

| logD7.4 | 0.07 | researchgate.net |

| pKa (acid) | 2.3 | researchgate.net |

| pKa (base) | 5.8 | researchgate.net |

| Plasma Protein Binding | 0.07 (albumin is major binding protein) | researchgate.net |

| Blood-to-Plasma Ratio | 0.7 | researchgate.net |

Note: Intrinsic clearance values are typically normalized to cellular protein content.

Cross-Species Extrapolation of Pharmacokinetic Profiles

Cross-species extrapolation is a critical component of preclinical pharmacokinetic assessment, aiming to predict drug behavior in humans based on data obtained from animal species. researchgate.netsetac.orgscience.gov For this compound, PBPK modeling provides a mechanistic framework to understand and extrapolate PK profiles across different species. science.gov

While the provided search results specifically detail the in vitro characterization and subsequent human PK prediction for this compound using PBPK models informed by hepatocyte data, they also highlight the general application of PBPK modeling for cross-species extrapolation. researchgate.netscience.gov PBPK models incorporate species-specific physiological parameters, allowing for the simulation of drug disposition in different animal models and subsequent scaling to human physiology. scienceopen.com

The success of cross-species extrapolation is influenced by interspecific differences in pharmacokinetic and toxicodynamic processes. researchgate.netwur.nl Mechanistic PBPK models help account for these differences by incorporating species-specific parameters related to organ volumes, blood flows, enzyme activities, and transporter expression. scienceopen.com For compounds with complex ADME, like this compound with its active transport and intracellular accumulation, careful consideration of species differences in these specific mechanisms is crucial for accurate extrapolation. researchgate.netresearchgate.netresearchgate.net

Although the detailed methodology for cross-species extrapolation of this compound's PK profile to specific preclinical species is not explicitly elaborated in the provided snippets, the use of PBPK modeling inherently supports this capability. science.gov The development of a verified PBPK model in preclinical species increases confidence in subsequent human pharmacokinetic predictions. researchgate.net

Advanced Research Methodologies and Emerging Applications of Ro6889678

Utility of Microphysiological Systems (MPS) in Preclinical ADME Research

Microphysiological systems (MPS), also known as organ-on-chip technologies or complex in vitro models, are engineered systems designed to mimic human organ functions with notable accuracy d-nb.infonih.govinsphero.comresearchgate.netnih.gov. They are increasingly recognized as promising tools in drug discovery and development, particularly for addressing the extrapolation of preclinical ADME profiles to humans d-nb.inforesearchgate.netnih.gov. MPS platforms offer the potential to observe critical ADME parameters directly in systems that closely recapitulate human physiology, thereby facilitating the selection of promising clinical candidates and predicting their disposition in humans d-nb.inforesearchgate.net.

Research involving RO6889678 has demonstrated the utility of long-term hepatocyte systems, a type of MPS, in providing diverse ADME readouts researchgate.net. These systems have been used to illustrate the interplay of various processes, such as active transport, metabolism, and induction, on the disposition of this compound researchgate.net. Specific findings regarding this compound in hepatocyte cultures include an intracellular enrichment of 78-fold researchgate.netscience.govscience.gov. The compound also showed an apparent intrinsic clearance of 5.2 µL/min per mg protein, with uptake and biliary clearances of 2.6 and 1.6 µL/min per mg protein, respectively researchgate.netscience.govscience.gov.

When this apparent intrinsic clearance data was integrated into a physiologically based pharmacokinetic (PBPK) model, the simulated oral human profiles aligned well with observed data at low doses researchgate.netscience.govscience.gov. However, the simulations underestimated the profiles at high doses, which was attributed to unexpected over-proportional increases in exposure with dose researchgate.netscience.govscience.gov.

MPS are seen as a way to bridge the gap between preclinical and clinical research, improving translational accuracy in drug development by providing human-relevant insights that can overcome limitations of traditional animal models innoserlaboratories.com. The use of human cell-based MPS and organoids is growing to study organ function, disease, drug discovery, drug efficacy, and toxicology nih.gov. These systems can recapitulate key features of organ physiology and responses to chemicals in a species-specific manner nih.gov.

Here is a table summarizing some of the ADME data for this compound obtained using hepatocyte MPS:

| Parameter | Value | Unit | Source |

| Intracellular Enrichment | 78-fold | - | researchgate.netscience.govscience.gov |

| Apparent Intrinsic Clearance | 5.2 | µL/min per mg protein | researchgate.netscience.govscience.gov |

| Uptake Clearance | 2.6 | µL/min per mg protein | researchgate.netscience.govscience.govresearchgate.net |

| Biliary Clearance | 1.6 | µL/min per mg protein | researchgate.netscience.govscience.gov |

| Hepatocyte Enrichment | 77 | - | researchgate.net |

| Derived Uptake Clearance (OATP) | 2.6 | µL min-1 mg-1 protein | researchgate.net |

These data highlight the capability of MPS to provide detailed insights into the disposition of compounds like this compound at a cellular level.

Methodological Contributions to Drug Discovery and Development Paradigms

This compound research has contributed to the evolving paradigms in drug discovery and development by demonstrating the value of integrating in vitro data from advanced systems like MPS with computational modeling researchgate.netscience.govscience.govresearchgate.net. The current scenario in drug discovery faces challenges, and there is a need for a paradigm shift in approaches thescipub.com. Model-informed drug discovery and development (MID3) is a quantitative framework aimed at improving the efficiency and effectiveness of decision-making throughout the drug development process mdpi.com.

The study of this compound exemplifies how data from long-term hepatocyte systems can be integrated via PBPK modeling for human pharmacokinetic prediction researchgate.net. This integration enables the effective analysis of the interplay between active transport, metabolism, and induction on the compound's disposition researchgate.net. Such approaches contribute to refining methodologies for predicting human responses based on preclinical data, addressing a critical need in the drug development paradigm d-nb.inforesearchgate.netinnoserlaboratories.com.

Furthermore, the assessment of the induction potential of this compound on cytochrome P450 (CYP) enzymes and transporters at steady state, along with investigations into drug-drug interactions (DDIs) using systems like HepatoPac® co-cultures, represents a methodological contribution to understanding complex compound behaviors early in development researchgate.netscience.govresearchgate.net. These studies provide methods to estimate the clinical impact of enzyme induction from in vitro data researchgate.net.

The use of MPS in conjunction with PBPK modeling, as demonstrated with this compound, aligns with the broader trend of utilizing advanced in vitro technologies and in silico methods to improve the predictability of preclinical assessments and reduce reliance solely on traditional animal models researchgate.netinnoserlaboratories.comfda.gov. This contributes to a paradigm shift towards more human-relevant and integrated approaches in drug discovery and development nih.govinnoserlaboratories.comthescipub.commdpi.comnih.gov.

Q & A

Q. What are the primary metabolic pathways of RO6889678 in human hepatocytes, and how are they experimentally validated?

this compound undergoes metabolism via CYP3A4-mediated oxidation and UGT1A1/UGT1A3-mediated glucuronidation , accounting for ~60% of total drug-related material in vitro. Experimental validation involved:

Q. How do OATP transporters influence the hepatic uptake of this compound?

this compound is actively transported into hepatocytes via OATP1B1/OATP1B3 , confirmed by:

- Rifamycin inhibition assays : Uptake clearance (2.6 ml/min/mg protein) decreased significantly with OATP inhibitors .

- Comparative studies with rosuvastatin, a known OATP substrate, showing similar transporter activity in HepatoPac models .

- Hepatocyte enrichment factors (Kp = 7.8) indicating active transport dominance over passive diffusion .

Q. What in vitro models are used to study this compound’s pharmacokinetics (PK), and what are their advantages?

The HepatoPac long-term hepatocyte coculture model is pivotal for:

Q. How do solubility and permeability properties of this compound affect its oral absorption?

this compound's high solubility (>1 mg/mL across pH 1–9) and low passive permeability (0.2 × 10⁻²⁶ cm/s) classify it as a BDDCS Class 3 drug . Absorption is permeability-limited, validated by:

Q. What key enzymes and transporters determine this compound’s hepatic clearance?

Clearance involves:

- UGT1A1/1A3 : Major contributors to glucuronidation.

- CYP3A4 : Minor oxidative metabolism.

- ABCG2 (BCRP) : Mediates biliary efflux, confirmed by Ca²⁺-dependent efflux assays . Intrinsic clearance (5.2 ml/min/mg protein) was measured in HepatoPac, capturing combined uptake, metabolism, and efflux .

Advanced Research Questions

Q. How do discrepancies arise between PBPK model predictions and observed PK at high doses of this compound?

At doses ≥300 mg, observed plasma concentrations exceeded predictions due to nonlinear PK , likely from saturation of:

Q. What experimental approaches resolve contradictions in CYP3A4 auto-induction effects on this compound clearance?

this compound induces CYP3A4 mRNA (2–4 fold) and activity (2-fold) after multiple doses, yet intrinsic clearance remains stable. Strategies to dissect this include:

Q. How does coadministration with ritonavir alter this compound’s metabolic profile?

Ritonavir induces UGT1A1 activity (2-fold) while inhibiting CYP3A4 (90% reduction) , leading to:

- Shift from oxidative to glucuronidation pathways .

- Reduced intrinsic clearance (0.96 vs. 5.2 ml/min/mg protein) but stable hepatocyte enrichment . Experimental validation uses HepatoPac cotreatment studies with enzyme-specific probes (midazolam for CYP3A4, SN-38 for UGT1A1) .

Q. Are there differences in this compound’s ADME profile between healthy and HBV-infected hepatocyte models?

No significant differences were observed in:

Q. How can active transport data be integrated into PBPK models for drugs like this compound?

Standard PBPK models assume passive diffusion, but this compound requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.